molecular formula C13H24N2O5S B2600275 Tert-butyl 4-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)piperazine-1-carboxylate CAS No. 929808-85-5

Tert-butyl 4-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)piperazine-1-carboxylate

Cat. No. B2600275
CAS RN: 929808-85-5
M. Wt: 320.4
InChI Key: AQKBPPBFMCXPDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical processes it affects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound .

properties

IUPAC Name

tert-butyl 4-(4-hydroxy-1,1-dioxothiolan-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5S/c1-13(2,3)20-12(17)15-6-4-14(5-7-15)10-8-21(18,19)9-11(10)16/h10-11,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKBPPBFMCXPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CS(=O)(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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